

Mass Spectrometry of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Cat. No.: B1356190

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Disclaimer: As of late 2025, a detailed, publicly available mass spectrum and fragmentation analysis for **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate** could not be located in the scientific literature. This guide will therefore provide a detailed mass spectrometric analysis of the closely related and structurally similar compound, Benzyl 4-oxopiperidine-1-carboxylate, to illustrate the expected fragmentation patterns and analytical methodologies. The principles and fragmentation pathways discussed herein are likely to be analogous for the target compound.

Introduction to Benzyl 4-oxopiperidine-1-carboxylate

Benzyl 4-oxopiperidine-1-carboxylate is a derivative of piperidine featuring a 4-oxo group and an N-benzyloxycarbonyl protecting group. This compound and its analogues are common intermediates in the synthesis of various biologically active molecules and pharmaceutical agents. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures and for quality control during synthesis.

Molecular Structure:

- Chemical Formula: $C_{13}H_{15}NO_3$
- Molecular Weight: 233.26 g/mol

- Monoisotopic Mass: 233.1052 u

Mass Spectrometry Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for the mass analysis of piperidine derivatives. The fragmentation of Benzyl 4-oxopiperidine-1-carboxylate is expected to be driven by the presence of the benzyl group, the carbamate linkage, and the piperidone ring.

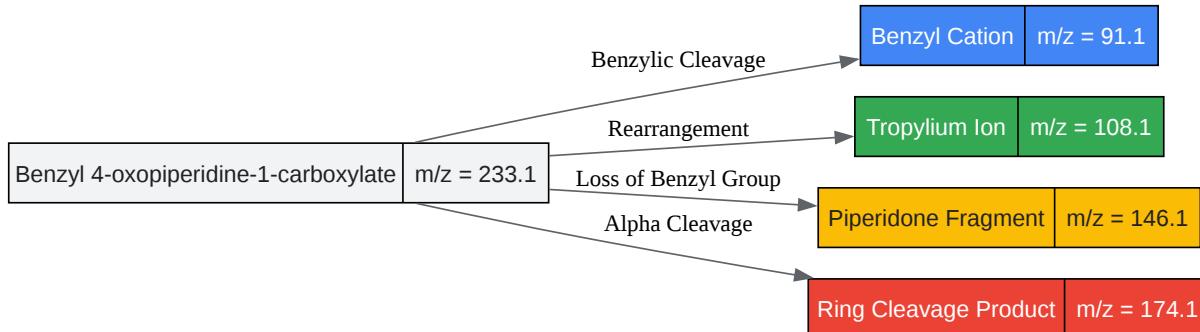
Predicted Mass Spectral Data

The following table summarizes the predicted major ions for Benzyl 4-oxopiperidine-1-carboxylate under typical mass spectrometric conditions.

m/z (Predicted)	Ion Formula	Fragment Name	Description
233.1	$[\text{C}_{13}\text{H}_{15}\text{NO}_3]^+$	Molecular Ion (M^+)	The intact molecule with one electron removed.
174.1	$[\text{C}_{10}\text{H}_{12}\text{NO}_2]^+$	$[\text{M} - \text{C}_3\text{H}_3\text{O}]^+$	Loss of a propionaldehyde radical from the piperidone ring.
146.1	$[\text{C}_8\text{H}_{12}\text{NO}_2]^+$	$[\text{M} - \text{C}_5\text{H}_3\text{O}]^+$	Loss of a benzaldehyde radical.
108.1	$[\text{C}_7\text{H}_8\text{O}]^+$	Tropylium Ion	Rearrangement and cleavage to form the stable tropylium cation.
91.1	$[\text{C}_7\text{H}_7]^+$	Benzyl Cation	Cleavage of the benzylic C-O bond.

Proposed Fragmentation Pathways

The fragmentation of Benzyl 4-oxopiperidine-1-carboxylate is likely to proceed through several key pathways, primarily involving the cleavage of the benzyloxycarbonyl group and rearrangements of the piperidone ring.



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Caption: Proposed major fragmentation pathways for Benzyl 4-oxopiperidine-1-carboxylate.

Experimental Protocols

While a specific experimental protocol for **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate** is not available, a general procedure for analyzing similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation

- Dissolution: Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Dilution: Serially dilute the stock solution to a final concentration of approximately 10 μ g/mL.
- Internal Standard: If quantitative analysis is required, add a suitable internal standard at a known concentration.

GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 10 minutes at 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Sample Preparation

Dissolve Sample

Serial Dilution

GC-MS Analysis

Injection into GC

Add Internal Standard

Chromatographic Separation

Electron Ionization (70 eV)

Mass Analysis (m/z 40-550)

Data Processing

Peak Integration

Spectral Library Search

Fragmentation Analysis

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Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of Benzyl 4-oxopiperidine-1-carboxylate, serving as a proxy for the analysis of **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate**. The fragmentation is dominated by the loss of the benzyl group and subsequent cleavages of the piperidone ring. The provided experimental protocol offers a starting point for the development of a validated analytical method for the identification and quantification of these compounds. For definitive analysis of **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate**, it is recommended to obtain a reference standard and acquire its mass spectrum under controlled conditions.

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